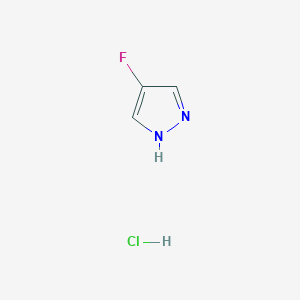

4-Fluoro-1H-pyrazole HCl

Description

Contextualization within Fluorinated Nitrogen Heterocycles Research

Nitrogen heterocycles are ubiquitous in bioactive compounds, with over two-thirds of FDA-approved small-molecule drugs containing at least one such ring system. chim.it The introduction of fluorine into these scaffolds has become a pivotal strategy in medicinal chemistry and materials science. nih.govtandfonline.com Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its acidity/basicity, lipophilicity, metabolic stability, and conformational preferences. chim.itresearchgate.net These alterations can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. nih.govtandfonline.com

4-Fluoro-1H-pyrazole serves as a prime example of a fluorinated nitrogen heterocycle that has gained prominence. acs.orgresearchgate.net Its utility stems from the unique electronic and steric effects of the fluorine atom on the pyrazole (B372694) ring, influencing its reactivity and interactions with biological targets. researchgate.net The compound is a valuable building block for creating more complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. globalresearchonline.netresearchgate.net

Historical Development and Exponential Growth in 4-Fluoro-1H-pyrazole Research

The history of pyrazole chemistry dates back to 1883 when it was first named by Ludwig Knorr. globalresearchonline.netwikipedia.org However, the focused exploration of fluorinated pyrazoles, and specifically 4-fluoro-1H-pyrazole, is a more recent phenomenon. Research in this area has seen exponential growth since the early 1990s, with a significant portion of publications emerging in the last decade. acs.orgresearchgate.netsci-hub.se

This surge in interest can be attributed to the development of more efficient and selective fluorination techniques. google.comrsc.org Initially, the synthesis of fluorinated heterocycles was often challenging. google.com However, the advent of reagents like Selectfluor® has enabled the direct and regioselective fluorination of the pyrazole ring, making 4-fluoro-1H-pyrazole more accessible for research and development. nih.govworktribe.com A highly efficient process for preparing 4-Fluoro-1H-pyrazole from pyrazole using an electrophilic fluorinating reagent has been developed, which avoids the use of carcinogenic hydrazine (B178648). google.com

The timeline below highlights key milestones in the development and application of pyrazole and its fluorinated derivatives:

| Year | Milestone | Significance |

| 1883 | Ludwig Knorr coins the term "pyrazole". globalresearchonline.netwikipedia.org | Marks the beginning of pyrazole chemistry. |

| 1898 | Hans von Pechmann synthesizes pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org | Establishes a foundational synthetic method. |

| 1954 | Fludrocortisone, the first fluorinated drug, is approved. tandfonline.comrsc.org | Paves the way for the development of fluorinated pharmaceuticals. |

| 1959 | The first natural pyrazole, 1-pyrazolyl-alanine, is isolated from watermelon seeds. wikipedia.org | Challenges the notion that pyrazoles are purely synthetic. |

| Early 1990s | Research on fluorinated pyrazoles begins to grow exponentially. acs.orgresearchgate.netsci-hub.se | Reflects the increasing recognition of their potential. |

| Recent Years | Development of efficient, one-step synthesis of 4-Fluoro-1H-pyrazole. google.com | Enhances the accessibility of this key building block. |

Contemporary Research Paradigms and Future Trajectories for 4-Fluoro-1H-pyrazole Analogues

Current research involving 4-fluoro-1H-pyrazole is multifaceted, extending beyond its use as a simple building block. Scientists are actively exploring the synthesis and application of its analogues in various fields.

In medicinal chemistry, 4-fluoro-1H-pyrazole is a key starting material for the synthesis of a wide range of biologically active molecules. For instance, it is used in the preparation of Selective Androgen Receptor Degraders (SARDs), which are promising therapeutic agents for prostate cancer. The fluorine atom in the pyrazole ring can enhance the binding affinity of these compounds to their target proteins and improve their metabolic stability. rsc.org A novel fluoropyrazole ribonucleoside has demonstrated significant anti-influenza activity in vitro. nih.gov

The table below showcases some of the biological activities reported for compounds derived from 4-fluoro-1H-pyrazole:

| Biological Target/Activity | Example Application | Reference |

| Selective Androgen Receptor Degraders (SARDs) | Treatment of prostate cancer | |

| Antiviral (Anti-influenza) | Inhibition of influenza virus replication | nih.gov |

| Bradykinin B2 Receptor Antagonists | Potential for various therapeutic applications | rsc.org |

Future research is expected to focus on the development of novel synthetic methodologies to create a wider diversity of 4-fluoro-1H-pyrazole analogues. This includes the exploration of new catalytic systems for more efficient and sustainable syntheses. google.com Furthermore, the unique properties of the C-F bond will continue to be exploited in the design of advanced materials, such as liquid crystals and polymers, with tailored electronic and physical characteristics. The development of 18F-labeled pyrazole derivatives for use as PET radiotracers is also a growing area of research. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-1H-pyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2.ClH/c4-3-1-5-6-2-3;/h1-2H,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKLROZLTZSJPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951440-89-3 | |

| Record name | 1H-Pyrazole, 4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951440-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4 Fluoro 1h Pyrazole and Its Derivatives

Strategic Approaches to Direct Fluorination of the Pyrazole (B372694) Core

Direct fluorination of the pyrazole ring, particularly at the C-4 position, offers an efficient route to 4-fluoropyrazoles. This approach avoids the need for pre-fluorinated building blocks and allows for late-stage fluorination of complex molecules.

Electrophilic Fluorination Reagents and Protocols for C-4 Functionalization

Electrophilic fluorinating reagents are widely employed for the direct C-H fluorination of pyrazoles. sci-hub.se Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) have proven effective for this transformation. olemiss.edukubikat.orgrsc.org

The direct fluorination of 3,5-disubstituted pyrazoles at the C-4 position has been achieved using Selectfluor®, yielding 4-fluorinated pyrazoles in moderate to good yields. sci-hub.sersc.org For instance, the reaction of various 1-aryl-3,5-substituted pyrazoles with Selectfluor® in acetonitrile, often assisted by microwave irradiation, provides the corresponding 4-fluoropyrazoles. researchgate.net This method is generally regioselective, with fluorination occurring preferentially at the electron-rich C-4 position of the pyrazole ring. researchgate.netd-nb.info However, the substrate scope can be limited, particularly with electron-withdrawing groups on the pyrazole ring, which can deactivate the ring towards electrophilic attack. mdpi.com

Palladium-catalyzed C-H bond electrophilic fluorination of highly substituted arylpyrazoles using NFSI has also been reported. wiley.com This method allows for the mono- and di-ortho-fluorination of arylpyrazoles, tolerating various functional groups. wiley.com

| Reagent | Substrate Example | Product | Yield (%) | Reference |

| Selectfluor® | 3,5-Diphenyl-1H-pyrazole | 4-Fluoro-3,5-diphenyl-1H-pyrazole | 33-46 | sci-hub.se |

| Selectfluor® | 3,5-Di-tert-butyl-1H-pyrazole | 4-Fluoro-3,5-di-tert-butyl-1H-pyrazole | 33-46 | sci-hub.se |

| Selectfluor® | 4-Methyl-3,5-diphenyl-1H-pyrazole | 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole | 77 | mdpi.com |

| NFSI (Pd-catalyzed) | 1-(p-Tolyl)-3,5-dimethyl-1H-pyrazole | 4-Fluoro-1-(p-tolyl)-3,5-dimethyl-1H-pyrazole | N/A | wiley.com |

Oxidative Fluorination Methods and Mechanistic Considerations

Oxidative fluorination provides an alternative pathway to fluorinated pyrazoles. These methods often involve electrochemical techniques. kubikat.orgacs.orgnih.govresearchgate.netresearchgate.net Anodic fluorination of heterocyclic compounds, including pyrazoles, can be achieved in aprotic solvents containing a fluoride (B91410) salt. acs.orgnih.govresearchgate.netresearchgate.net The regioselectivity of these reactions can be influenced by the presence of electroauxiliary groups, such as a phenylthio group. acs.orgnih.govresearchgate.net

Mechanistically, direct electrophilic fluorination at the C-4 position is consistent with an electrophilic aromatic substitution process. d-nb.info Further electrophilic attack at the same position can lead to a difluorinated intermediate, which upon deprotonation, can yield 4,4-difluoro-1H-pyrazole derivatives. d-nb.info In palladium-catalyzed reactions, a proposed mechanism involves an outer-sphere oxidative addition of NFSI to a Pd(II) complex, challenging the commonly assumed Pd(II)/Pd(IV) catalytic cycle. wiley.com

Continuous Flow Synthesis Techniques for Scalable Production of 4-Fluoropyrazoles

Continuous flow chemistry has emerged as a powerful tool for the safe and scalable synthesis of fluorinated compounds, including 4-fluoropyrazoles. beilstein-journals.orgtib.eubeilstein-journals.orgresearchgate.netresearchgate.net A notable example is the sequential, two-step continuous gas/liquid-liquid/liquid flow process for preparing 4-fluoropyrazole systems from diketones, elemental fluorine gas, and hydrazines. beilstein-journals.orgtib.eubeilstein-journals.orgresearchgate.net This method involves the direct fluorination of a 1,3-dicarbonyl compound in the first stage, followed by in-line cyclization with a hydrazine (B178648) to afford the 4-fluoropyrazole derivative. beilstein-journals.orgtib.eubeilstein-journals.orgresearchgate.netresearchgate.net

This technique offers several advantages, including enhanced safety by using small reactor volumes for reactions with hazardous reagents like fluorine gas, precise control over reaction parameters, and the potential for high-throughput synthesis. beilstein-journals.orgtib.eubeilstein-journals.orgresearchgate.net The use of microreactors allows for efficient mixing and heat transfer, leading to high yields and regioselectivity. beilstein-journals.orgtib.eubeilstein-journals.orgmdpi.com

| Diketone | Hydrazine | Solvent (Cyclization) | 4-Fluoropyrazole Product | Yield (%) | Reference |

| Pentane-2,4-dione | Hydrazine hydrate (B1144303) | Water | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 74 | researchgate.net |

| Pentane-2,4-dione | Hydrazine hydrate | Acetonitrile | 4-Fluoro-3,5-dimethyl-1H-pyrazole | 77 | researchgate.net |

| Pentane-2,4-dione | Methylhydrazine | Water | 4-Fluoro-1,3,5-trimethyl-1H-pyrazole | 83 | researchgate.net |

| 1-Phenylbutane-1,3-dione | Hydrazine hydrate | Acetonitrile | 4-Fluoro-5-methyl-3-phenyl-1H-pyrazole | 75 | researchgate.net |

Cycloaddition-Based Syntheses of 4-Fluoro-1H-pyrazole Structures

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a versatile and powerful strategy for constructing the pyrazole ring system with a fluorine substituent at the 4-position.

[3+2] Cycloaddition Reactions Utilizing Fluorinated Diazo Compounds and Alkenes/Alkynes

The [3+2] cycloaddition of fluorinated diazo compounds with alkenes or alkynes is a prominent method for synthesizing fluorinated pyrazoles. sci-hub.sebeilstein-journals.orgbeilstein-journals.org For example, pentafluoroethyldiazomethane (C2F5CHN2), generated in situ from pentafluoroethylamine hydrochloride and sodium nitrite, readily undergoes cycloaddition with electron-deficient alkynes to produce C2F5-substituted pyrazoles in excellent yields. beilstein-journals.org This one-pot, three-component reaction is highly practical as it proceeds in a dichloromethane/water system, tolerates air, and often does not require chromatographic purification. beilstein-journals.org

Similarly, difluoromethyldiazomethane (CF2HCHN2), generated in flow, reacts with electron-deficient alkynes in a subsequent [3+2] cycloaddition to yield difluoromethylated pyrazoles. sci-hub.se The use of flow chemistry provides a safer protocol for handling potentially hazardous diazo compounds, especially on a larger scale. sci-hub.se

Another approach involves the cycloaddition of in situ generated nitrile imines with chalcones, followed by an oxidative aromatization step to yield trifluoromethylated pyrazoles. nih.govnih.gov

| Fluorinated Diazo Compound | Alkyne/Alkene | Product | Yield (%) | Reference |

| C2F5CHN2 | Dimethyl acetylenedicarboxylate | Dimethyl 3-(pentafluoroethyl)-1H-pyrazole-4,5-dicarboxylate | 95 | beilstein-journals.org |

| C2F5CHN2 | Ethyl propiolate | Ethyl 3-(pentafluoroethyl)-1H-pyrazole-5-carboxylate | 93 | beilstein-journals.org |

| CF2HCHN2 | Diethyl acetylenedicarboxylate | Diethyl 3-(difluoromethyl)-1H-pyrazole-4,5-dicarboxylate | 71-99 | sci-hub.se |

| CF3-nitrile imine | Chalcone | 1,3,4,5-Tetrasubstituted-3-trifluoromethylpyrazoline | N/A | nih.govnih.gov |

Regioselectivity Control in Cycloaddition Pathways to Fluoropyrazoles

Controlling regioselectivity is a critical aspect of cycloaddition reactions for the synthesis of unsymmetrically substituted pyrazoles. beilstein-journals.orgacs.orgorganic-chemistry.org In [3+2] cycloadditions, the regiochemical outcome is often governed by frontier molecular orbital (FMO) interactions between the 1,3-dipole (e.g., diazo compound) and the dipolarophile (e.g., alkyne or alkene). wikipedia.orgmdpi.com

For instance, in the reaction of C2F5CHN2 with monosubstituted alkynes, the reaction proceeds regioselectively to afford only 3,5-disubstituted pyrazoles. beilstein-journals.org This is explained by the favored HOMO(diazo compound)-LUMO(alkyne) interaction. beilstein-journals.org However, with disubstituted alkynes bearing electron-withdrawing groups of similar strength, a mixture of regioisomers can be formed. beilstein-journals.org

The use of directing groups offers another strategy to control regioselectivity. organic-chemistry.orgacs.orgnih.govwhiterose.ac.uk For example, α,β-unsaturated aldehydes can act as photoremovable directing groups in a photocatalyzed [3+2] cycloaddition with nitrile imines, leading to the regioselective synthesis of pyrazoles. organic-chemistry.orgacs.orgnih.gov The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has also been shown to dramatically increase the regioselectivity in pyrazole formation from 1,3-diketones and methylhydrazine. acs.org

Condensation Reactions for the Construction of 4-Fluoro-1H-pyrazole Rings

The construction of the pyrazole ring is a fundamental step in the synthesis of 4-fluoro-1H-pyrazole. Condensation reactions, particularly those involving bifunctional precursors, are a cornerstone of this process.

Condensation of Fluorinated 1,3-Dicarbonyl Precursors with Hydrazine Derivatives

A prevalent and effective method for synthesizing the 4-fluoropyrazole core involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org This approach builds the pyrazole ring by forming two new nitrogen-carbon bonds. The regioselectivity of the condensation can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl precursor and the hydrazine. nih.gov

For instance, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diones with various arylhydrazines can yield two regioisomeric pyrazoles. nih.gov The use of specific solvents, like N,N-dimethylacetamide, and acidic conditions can promote the formation of one isomer over the other with high selectivity. nih.gov The reaction of fluorinated 1,3-diketones with hydrazine hydrate has been optimized using dehydrating agents like Amberlyst and MgSO4. sci-hub.se

A variety of fluorinated 1,3-dicarbonyl equivalents can be employed in these condensation reactions. These include fluorinated β-ketoesters and β-ketonitriles, which upon reaction with hydrazines, can lead to the formation of functionalized 4-fluoropyrazolones and amino-4-fluoropyrazoles, respectively. researchgate.net The reaction of difluoro-β-ketonitriles with hydrazine has been shown to produce 4-fluoropyrazoles that are unsubstituted at the 3-position. researchgate.net

Table 1: Examples of Condensation Reactions with Fluorinated 1,3-Dicarbonyl Precursors

| Fluorinated Precursor | Hydrazine Derivative | Product | Reference |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | 1-Aryl-3-aryl-5-(trifluoromethyl)-1H-pyrazole | nih.gov |

| Fluorinated 1,3-diketone | Hydrazine hydrate | Fluorinated pyrazole | sci-hub.se |

| Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoropyrazole | researchgate.net |

| Difluoro-β-ketonitrile | Hydrazine | 4-Fluoropyrazole (unsubstituted at C3) | researchgate.net |

Utilization of Fluorinated Enones and Enals in Pyrazole Annulation

Fluorinated enones and enals serve as valuable three-carbon synthons for the construction of the pyrazole ring through annulation reactions with hydrazine derivatives. sci-hub.se This method offers a direct route to 4-fluoropyrazoles.

One approach involves the fluorination of an enone, followed by condensation with hydrazine. For example, an enone can be treated with xenon difluoride (XeF2) in the presence of a Lewis acid to generate a fluoroenone, which then reacts with hydrazine sulfate (B86663) to afford the corresponding 4-fluoropyrazole. sci-hub.se Another strategy involves the use of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde, which upon reaction with hydrazine dihydrochloride, yields 4-fluoro-1H-pyrazole. chemicalbook.com

Trifluoromethylated pyrazoles can be synthesized through a (3+2)-cycloaddition reaction of in situ generated trifluoroacetonitrile (B1584977) imines with enones, leading to trans-configured 5-acyl-pyrazolines. nih.gov These intermediates can then be aromatized to form the pyrazole ring. nih.gov

Derivatization and Post-Synthetic Modification of the 4-Fluoro-1H-pyrazole Scaffold

Post-synthetic modification of a pre-formed 4-fluoro-1H-pyrazole ring provides a versatile strategy to introduce a wide range of functional groups and to build molecular complexity.

Functional Group Interconversions on Pre-formed Fluoropyrazoles

Functional group interconversions are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.memit.edu On the 4-fluoro-1H-pyrazole core, these reactions enable the synthesis of diverse derivatives.

A common transformation is the fluorination of a 1H-pyrazole at the 4-position. Electrophilic fluorinating agents, such as Selectfluor™, are frequently used for this purpose. worktribe.comnih.gov The reaction of 3,5-diaryl-1H-pyrazoles with Selectfluor™ can yield both 4-fluoro- (B1141089) and 4,4-difluoro-1H-pyrazole derivatives. worktribe.comthieme-connect.com The reaction conditions, such as the stoichiometry of the fluorinating agent and the use of microwave irradiation, can be optimized to favor the desired product. worktribe.com

Other functional group manipulations on the pyrazole ring or its substituents can be performed to access a variety of analogs. These transformations are guided by the principles of standard organic reactions. fiveable.memit.edu

Metal-Catalyzed Cross-Coupling Reactions at the 4-Fluoro-1H-pyrazole Nucleus

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the 4-fluoro-1H-pyrazole nucleus. nih.gov These reactions typically involve the coupling of a functionalized pyrazole, such as a bromo- or stannyl-substituted derivative, with a suitable coupling partner.

For example, 4-fluoro-5-(tributylstannyl)-1H-pyrazole, which can be prepared from the 1,3-dipolar cycloaddition of fluoro(tributylstannyl)acetylene with diazomethane, can undergo palladium-catalyzed cross-coupling reactions with aryl iodides to introduce aryl substituents at the 5-position. researchgate.net Similarly, bromo-substituted pyrazoles are valuable precursors for various cross-coupling reactions, including Suzuki-Miyaura couplings, to introduce aryl and heteroaryl groups. mdpi.com

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Pyrazole Substrate | Coupling Partner | Catalyst | Product | Reference |

| 4-Fluoro-5-(tributylstannyl)-1H-pyrazole | p-CF3C6H4I | Palladium | 4-Fluoro-5-[4-(trifluoromethyl)phenyl]pyrazole | researchgate.net |

| Bromo-substituted pyrazole | Arylboronic acid | Palladium | Aryl-substituted pyrazole | nih.gov |

| 4-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | p-Methoxyacetophenone | - | Bispyrazole derivative | nih.gov |

Multicomponent Reactions for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. beilstein-journals.org Several MCRs have been developed for the synthesis of pyrazole derivatives, including those with fluorine substituents.

One example is the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by ytterbium(III) perfluorooctanoate. beilstein-journals.org Another multicomponent strategy involves the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water to produce 1H-pyrazoles. longdom.org Furthermore, a one-pot process for synthesizing fluorinated pyrazoles has been reported, which involves a Michael addition/cyclocondensation sequence with methylhydrazine. beilstein-journals.org The synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles has been achieved through a one-pot iodine-catalyzed multicomponent reaction of benzoylacetonitriles, arylhydrazines, and diaryl diselenides. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Fluoro 1h Pyrazole

Mechanistic Pathways of Carbon-Fluorine Bond Formation at C-4 Position

The introduction of a fluorine atom onto the C-4 position of a pyrazole (B372694) ring is a critical transformation in the synthesis of many biologically active compounds. The mechanism of this carbon-fluorine (C-F) bond formation is predominantly achieved through electrophilic fluorination. In this process, an electrophilic fluorine source is used to attack the electron-rich pyrazole ring.

One of the most common and versatile reagents for this transformation is N-fluorobenzenesulfonimide (NFSI). The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyrazole, acting as a nucleophile, attacks the electrophilic fluorine atom of NFSI. This results in the formation of a Wheland intermediate, a resonance-stabilized carbocation. The aromaticity of the pyrazole ring is then restored by the loss of a proton from the C-4 position, yielding the 4-fluoropyrazole product. Computational studies have shown that this amidation proceeds via a three-step process that includes substitution, addition, and elimination, which is a slight variation from the classical mechanism. researchgate.net

Other electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), can also be employed. The general mechanism remains similar, involving the attack of the pyrazole on the electrophilic fluorine source. The choice of reagent can be influenced by factors such as substrate tolerance and reaction conditions.

While electrophilic fluorination is the most direct route, other methods for C-F bond formation at the C-4 position exist. These can include nucleophilic fluorination approaches, though they are less common for this specific transformation on an unsubstituted pyrazole. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack by a fluoride (B91410) source. Another indirect method involves the Sandmeyer-type reaction, where a C-4 amino group is converted to a diazonium salt, which is then displaced by fluoride.

Table 1: Common Electrophilic Fluorinating Reagents for Pyrazole Fluorination

| Reagent Name | Chemical Name | Abbreviation |

| NFSI | N-Fluorobenzenesulfonimide | NFSI |

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |

Detailed Investigation of Electrophilic Aromatic Substitution in Fluoropyrazoles

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The presence of two nitrogen atoms in the ring influences the electron density and, consequently, the regioselectivity of these reactions. The C-4 position of the pyrazole ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This is due to the combined electron-withdrawing effects of the two nitrogen atoms, which reduce the electron density at the C-3 and C-5 positions.

Therefore, 4-fluoro-1H-pyrazole is expected to be less reactive towards electrophilic aromatic substitution than the parent 1H-pyrazole. Any further electrophilic substitution would likely occur at the remaining available carbon positions, C-3 or C-5, with the regioselectivity being influenced by the reaction conditions and the nature of the electrophile.

Common electrophilic aromatic substitution reactions that pyrazoles undergo include halogenation, nitration, and sulfonation. For instance, the halogenation of pyrazole with bromine or chlorine under controlled conditions typically yields the 4-halopyrazole. pharmajournal.net Similarly, nitration of pyrazole can lead to the formation of 4-nitropyrazole. pharmajournal.net

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution in Pyrazoles

| Substituent at C-4 | Electronic Effect | Influence on Reactivity |

| -H (Unsubstituted) | - | Baseline reactivity |

| -F (Fluoro) | -I > +M | Deactivating |

| -NO2 (Nitro) | -I, -M | Strongly deactivating |

| -NH2 (Amino) | -I < +M | Activating |

Reactivity of the Pyrazole Nitrogen Atoms and Acid-Base Behavior of 4-Fluoro-1H-pyrazole HCl

Pyrazole itself is a weak base, and the protonation occurs at the N-2 position to form the pyrazolium (B1228807) cation. pharmajournal.net The presence of a fluorine atom at the C-4 position in 4-fluoro-1H-pyrazole influences the basicity of the N-2 atom. Due to the electron-withdrawing inductive effect of fluorine, the electron density at the N-2 position is reduced, making 4-fluoro-1H-pyrazole a weaker base than the parent pyrazole.

This compound is the hydrochloride salt of 4-fluoro-1H-pyrazole. In this salt, the N-2 nitrogen is protonated by the hydrogen from hydrochloric acid, forming the 4-fluoropyrazolium cation and a chloride anion. The presence of the positive charge on the pyrazolium ring further deactivates it towards electrophilic attack.

Understanding of Stability, Tautomerism, and Conformational Dynamics

In the solid state, 4-fluoro-1H-pyrazole exists as a crystalline solid. X-ray crystallographic studies have revealed that the molecule is planar. nih.gov In the crystal lattice, the molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains. nih.gov This is in contrast to the trimeric supramolecular motifs observed in the chloro and bromo analogues. nih.gov

Tautomerism is an important feature of N-unsubstituted pyrazoles. 4-Fluoro-1H-pyrazole can exist in two tautomeric forms, where the proton on the nitrogen atom can reside on either N-1 or N-2. Due to the symmetry of the 4-substituted pyrazole, these two tautomers are degenerate in the absence of any N-1 substituent. However, in the solid state, the hydrogen bonding fixes the position of the proton.

The conformational dynamics of 4-fluoro-1H-pyrazole are limited due to the rigidity of the aromatic ring. The main conformational flexibility would arise from the rotation of any substituents on the ring, which are absent in the parent 4-fluoro-1H-pyrazole. The planarity of the ring is a key feature of its structure.

Table 3: Comparison of Intermolecular Interactions in 4-Halopyrazoles

| Compound | Supramolecular Motif in Solid State |

| 4-Fluoro-1H-pyrazole | One-dimensional chains via N-H···N hydrogen bonds nih.gov |

| 4-Chloro-1H-pyrazole | Trimeric motifs nih.gov |

| 4-Bromo-1H-pyrazole | Trimeric motifs nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 Fluoro 1h Pyrazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of 4-fluoro-1H-pyrazole systems, offering detailed insights into the proton, carbon, and fluorine environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms. For the 4-halogenated-1H-pyrazole series, the chemical shifts of the protons on the pyrazole (B372694) ring are influenced by the halogen substituent. In a comparative study, the ¹H NMR spectroscopic data of 4-fluoro-1H-pyrazole was analyzed alongside its chloro, bromo, and iodo analogs mdpi.comresearchgate.net. The protons at the C3 and C5 positions of the pyrazole ring are chemically equivalent due to rapid tautomerization in solution, resulting in a single signal. The position of this signal provides insight into the electronic effects of the fluorine substituent.

| Compound | Solvent | Chemical Shift (ppm) for H3/H5 |

| 4-Fluoro-1H-pyrazole | DMSO-d6 | ~7.7 (s) |

| 1H-pyrazole | DMSO-d6 | ~7.6 (d) |

| 4-Chloro-1H-pyrazole | DMSO-d6 | ~7.8 (s) |

| 4-Bromo-1H-pyrazole | DMSO-d6 | ~7.8 (s) |

| 4-Iodo-1H-pyrazole | DMSO-d6 | ~7.7 (s) |

| Note: 's' denotes a singlet, 'd' denotes a doublet. The data for the parent pyrazole shows a doublet for H3/H5 and a triplet for H4, which is absent in the 4-substituted analogs. |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon skeleton of a molecule. For pyrazole derivatives, the chemical shifts of the carbon atoms in the heterocyclic ring are indicative of the substitution pattern and the electronic nature of the substituents nih.govresearchgate.net. In 4-fluoro-1H-pyrazole, the C4 carbon atom is directly bonded to the highly electronegative fluorine atom, which significantly influences its chemical shift, typically causing a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The C3 and C5 carbons would also be affected, though to a lesser extent.

| Carbon Position | Expected Chemical Shift Range (ppm) | Expected C-F Coupling |

| C3/C5 | 130 - 145 | Small (²JCF or ³JCF) |

| C4 | 145 - 160 | Large (¹JCF) |

| Note: These are estimated ranges based on general data for fluorinated heterocyclic compounds. |

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine in 4-fluoro-1H-pyrazole provides direct evidence of its electronic environment. For related fluoropyrazole systems, ¹⁹F NMR spectra often display singlet resonances around -175 ppm thieme-connect.de. This technique is exceptionally useful for confirming the successful incorporation of fluorine into the pyrazole ring and for studying its interactions with the surrounding molecular framework researchgate.net.

For more complex derivatives of 4-fluoro-1H-pyrazole, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced multi-dimensional NMR techniques are employed for unambiguous signal assignment unipd.it.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two or three bonds, which is critical for mapping out the complete molecular structure and assigning quaternary carbons nih.gov.

These techniques are indispensable for confirming the connectivity and substitution patterns in novel or complex 4-fluoro-1H-pyrazole derivatives.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about functional groups and intermolecular interactions, such as hydrogen bonding. The IR spectrum of 4-fluoro-1H-pyrazole is characterized by specific absorption bands. A key feature is a complex region between 2600 and 3200 cm⁻¹, which arises from N-H stretching vibrations that are broadened and shifted to lower frequencies due to strong intermolecular hydrogen bonding mdpi.com. For pyrazoles like 4-fluoro-1H-pyrazole that form hydrogen-bonded chains (catemers) in the solid state, a distinct sharp feature is observed around 3133 cm⁻¹ mdpi.com.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (H-bonded) | 2600 - 3200 (broad) | Indicates strong intermolecular hydrogen bonding. |

| N-H Stretch (Catemer) | 3133 (sharp) | Characteristic of the chain-like H-bonding motif. |

| C-H Stretch | ~3100 - 3180 | Aromatic C-H vibrations on the pyrazole ring. |

| C=C, C=N Stretch | 1400 - 1600 | Ring stretching vibrations. |

| C-F Stretch | 1000 - 1200 | Carbon-fluorine bond vibration. |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-fluoro-1H-pyrazole has been determined at 150 K nsf.govnih.gov.

The analysis revealed that 4-fluoro-1H-pyrazole crystallizes in the triclinic space group P-1 researchgate.netnsf.gov. Unlike its chloro and bromo analogs which form trimeric hydrogen-bonded motifs, the structure of 4-fluoro-1H-pyrazole is characterized by the formation of one-dimensional chains, or catemers, through intermolecular N—H···N hydrogen bonds nsf.govnih.govnih.gov. The asymmetric unit contains two crystallographically unique 4-fluoro-1H-pyrazole moieties nsf.govnih.gov. Both of these molecules are essentially planar researchgate.netnih.gov. This structural motif highlights the critical role of hydrogen bonding in directing the solid-state packing of the molecule nsf.govresearchgate.net.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Molecules per Asymmetric Unit (Z') | 2 |

| Supramolecular Motif | One-dimensional hydrogen-bonded chains (catemer) |

A comparison of bond lengths with related 4-halo-pyrazoles shows consistent N-N, C-N, and C-C bond distances across the series nsf.govresearchgate.net.

Analysis of Supramolecular Assemblies and Hydrogen Bonding Networks in 4-Fluoro-1H-pyrazole HCl and Related Analogues

The supramolecular architecture of 4-fluoro-1H-pyrazole and its analogues is predominantly dictated by hydrogen bonding. In its crystalline state, 1H-pyrazole functions as both a hydrogen-bond donor (the N-H group) and an acceptor (the N atom), leading to the formation of distinct hydrogen-bonded motifs. nih.gov

In the case of solid 4-fluoro-1H-pyrazole, the molecules arrange into one-dimensional chains, often referred to as catemers, through intermolecular N—H⋯N hydrogen bonds. nih.govnsf.gov This structural motif is notably different from its heavier halogen analogues. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole form trimeric supramolecular motifs instead of chains. nih.govmdpi.com The crystal structure of 4-fluoro-1H-pyrazole reveals two unique molecules in the asymmetric unit, which are linked by these N—H⋯N hydrogen bonds. nih.govnsf.govnsf.gov The pyrazole units in the resulting chain form dihedral angles of 59.74 (3)° with each other. nih.gov

For this compound, the protonation of the pyrazole ring introduces a chloride anion as the primary hydrogen bond acceptor. In such pyrazolium (B1228807) salts, the dominant interaction is the N–H⋯Cl⁻ hydrogen bond between the protonated pyrazolyl moiety and the chloride anion. semanticscholar.orgresearchgate.net This shifts the hydrogen bonding network away from the pyrazole-to-pyrazole interactions seen in the free base. The resulting supramolecular assembly is a robust network governed by these strong charge-assisted hydrogen bonds, a common and valuable motif in crystal engineering. semanticscholar.org

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1A–H1A···N2B | 0.88 | 1.97 | 2.8464 (11) | 171 |

| N1B–H1B···N2A | 0.88 | 1.97 | 2.8480 (11) | 173 |

Conformational Analysis and Molecular Packing in Crystalline States

The crystalline state of 4-fluoro-1H-pyrazole provides critical insights into its molecular conformation and packing behavior. The asymmetric unit of its crystal structure contains two symmetry-independent molecules (Z' = 2). nsf.gov This phenomenon, where more than one molecule makes up the asymmetric unit, underscores the significance of optimizing hydrogen bonds in conflict with other intermolecular forces like shape packing. nsf.gov

Conformational analysis reveals that the two independent 4-fluoro-1H-pyrazole moieties are essentially planar, with minimal deviations from the C₃FN₂ mean-plane (less than 0.004 Å and 0.008 Å, respectively). nih.gov The bond lengths and angles are consistent with other known pyrazole structures. A comparison with related 4-substituted pyrazoles shows consistency in the N-N, C-N, and C-C bond distances across the series where the substituent is H, F, Cl, and Br. nsf.gov

The molecular packing in the crystal is characterized by a herringbone-type arrangement of the pyrazole moieties. nsf.govresearchgate.net In addition to the dominant hydrogen bonds that form one-dimensional chains, the crystal packing is further stabilized by π–π and C—H⋯π interactions. nsf.govresearchgate.net The centroid-to-centroid distance between adjacent pyrazole rings in the catemer is 4.9487 (5) Å. nih.gov This efficient packing demonstrates a complex interplay of various intermolecular forces to achieve a stable crystalline lattice.

| Bond | R = H (150 K) | R = F (150 K) | R = Cl (150 K) | R = Br (RT) |

|---|---|---|---|---|

| N1—N2 | 1.341 (1) / 1.342 (1) | 1.347 (1) / 1.348 (1) | 1.344 (2) | 1.336 (4) |

| N1—C5 | 1.353 (1) / 1.354 (1) | 1.359 (1) / 1.359 (1) | 1.349 (2) | 1.344 (5) |

| N2—C3 | 1.345 (1) / 1.344 (1) | 1.349 (1) / 1.349 (1) | 1.349 (2) | 1.344 (5) |

| C3—C4 | 1.399 (1) / 1.400 (1) | 1.380 (1) / 1.381 (1) | 1.388 (2) | 1.385 (5) |

| C4—C5 | 1.381 (1) / 1.382 (1) | 1.381 (1) / 1.381 (1) | 1.388 (2) | 1.385 (5) |

Note: Where two values are given, they correspond to the two independent molecules in the asymmetric unit.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a definitive analytical technique for determining the precise molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula for the neutral 4-Fluoro-1H-pyrazole is C₃H₃FN₂, corresponding to a molecular weight of approximately 86.07 g/mol . For the hydrochloride salt, this compound, the molecular formula is C₃H₄ClFN₂, with a corresponding molecular weight of approximately 122.53 g/mol . 001chemical.com

The fragmentation of pyrazoles under mass spectrometry, particularly using techniques like electron ionization (EI), follows characteristic pathways. The unsubstituted pyrazole ring is known to undergo a primary fragmentation step involving the cleavage of the N-N bond and another C-N or C-C bond, typically leading to the loss of a neutral molecule of hydrogen cyanide (HCN). researchgate.net This results in the formation of a stable azirine radical cation.

For 4-Fluoro-1H-pyrazole, the fragmentation pattern is expected to be influenced by the fluorine substituent. The molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely include:

Loss of HCN: Similar to the parent pyrazole, a loss of HCN (27 u) from the molecular ion would lead to a significant fragment ion.

Loss of HFC₂N: Cleavage of the ring could also result in the loss of a fluorinated nitrile species.

Retrocyclization: A [2+3] cycloreversion could occur, breaking the ring into smaller charged and neutral fragments.

The analysis of these fragment ions allows for the unambiguous confirmation of the pyrazole core structure and the position of the fluorine substituent.

| Species | Formula | Calculated m/z | Description |

|---|---|---|---|

| Molecular Ion (M⁺˙) | [C₃H₃FN₂]⁺˙ | 86.03 | Intact molecule radical cation |

| [M - HCN]⁺˙ | [C₂H₂F]⁺˙ | 59.02 | Fragment after loss of hydrogen cyanide |

| [M - N₂H]⁺˙ | [C₃H₂F]⁺˙ | 57.01 | Fragment after loss of diazene |

Utilization of Advanced Analytical Methodologies for Complex Mixture Analysis and Trace Detection

The analysis of this compound in complex matrices and its detection at trace levels necessitate the use of advanced, high-resolution analytical methodologies. Hyphenated techniques, which couple powerful separation methods with sensitive detection, are indispensable for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and thermally stable compounds like pyrazole derivatives. researchgate.net In this technique, the components of a mixture are separated based on their boiling points and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected, providing both qualitative identification and quantitative measurement. The unique fragmentation pattern of 4-Fluoro-1H-pyrazole serves as a fingerprint for its positive identification even in the presence of co-eluting impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique suitable for compounds that are less volatile or thermally labile. Different LC methods, such as reversed-phase or HILIC, can be employed to separate the analyte from the sample matrix before it is introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. bris.ac.uk APCI, in particular, has been demonstrated as a robust and versatile method for the analysis of low molecular weight analytes, often producing strong signals for intact molecular species like [M+H]⁺. bris.ac.uk

The high sensitivity of modern mass spectrometers, especially those equipped with high-resolution analyzers like Orbitrap or Time-of-Flight (TOF), allows for the detection of this compound at very low concentrations (trace levels). This capability is crucial in fields such as pharmaceutical development, environmental monitoring, and metabolomics, where precise quantification of minute amounts of a substance is often required.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 1h Pyrazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for investigating the properties of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. The B3LYP functional, combined with appropriate basis sets such as 6-311+G(d,p), has been shown to provide reliable predictions for the geometric and electronic properties of halogenated pyrazoles.

The first step in the computational analysis of 4-Fluoro-1H-pyrazole involves geometry optimization to determine its most stable three-dimensional structure. DFT calculations are employed to locate the minimum energy conformation of the molecule. The resulting optimized geometric parameters, such as bond lengths and bond angles, can then be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational methodology.

For 4-Fluoro-1H-pyrazole, the pyrazole ring is planar. The introduction of the fluorine atom at the C4 position influences the electron distribution and, consequently, the bond lengths and angles of the pyrazole ring compared to the unsubstituted pyrazole. Theoretical calculations for halogenated pyrazoles have demonstrated good correlation with experimental X-ray data. researchgate.net

While 4-Fluoro-1H-pyrazole itself is a relatively rigid molecule with a planar ring structure, computational studies can explore its conformational landscape, particularly concerning intermolecular interactions. Unlike the trimeric supramolecular motifs observed in its chloro and bromo analogues, 4-Fluoro-1H-pyrazole forms one-dimensional chains in the solid state through intermolecular N-H···N hydrogen bonding. researchgate.net Computational models can simulate these interactions to understand the energetics and preferred orientations of these molecular assemblies.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.38 Å | |

| C4-C5 | 1.38 Å | |

| C5-N1 | 1.34 Å | |

| C4-F | 1.36 Å | |

| Bond Angle | N1-N2-C3 | 112.0° |

| N2-C3-C4 | 106.5° | |

| C3-C4-C5 | 105.0° | |

| C4-C5-N1 | 106.5° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability and reactivity.

For pyrazole derivatives, the introduction of a fluorine atom, which is highly electronegative, is expected to lower the energies of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors provide a quantitative framework for understanding the reactivity of 4-Fluoro-1H-pyrazole in various chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for 4-Fluoro-1H-pyrazole (Note: This table presents representative values based on DFT calculations for analogous fluorinated heterocyclic systems, as specific data for 4-Fluoro-1H-pyrazole HCl was not found.)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -7.20 |

| ELUMO | -0.50 |

| Energy Gap (ΔE) | 6.70 |

| Ionization Potential (I) | 7.20 |

| Electron Affinity (A) | 0.50 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 3.35 |

| Chemical Softness (S) | 0.15 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For 4-Fluoro-1H-pyrazole, the MEP surface would likely show the most negative potential (red) around the pyridinic nitrogen atom (N2) due to the presence of its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), indicating its acidic nature. The fluorine atom, being highly electronegative, would also create a region of negative potential, while the carbon atom it is attached to (C4) would likely have a slightly positive character. This detailed mapping helps in understanding the molecule's interaction with other reagents and its role in chemical reactions.

Quantum Chemical Prediction and Refinement of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra computationally, it is possible to assign experimental signals to specific atomic nuclei or vibrational modes, providing a deeper understanding of the molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is a common approach for calculating NMR chemical shifts. These calculations provide theoretical shielding tensors for each nucleus, which can be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

Theoretical NMR calculations for the series of 4-halogenated-1H-pyrazoles have been performed and compared with experimental data. researchgate.net This comparison is crucial for validating the accuracy of the computational method and for the correct assignment of experimental spectra. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.

For 4-Fluoro-1H-pyrazole, calculations would predict the chemical shifts for the hydrogen, carbon, nitrogen, and fluorine nuclei. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, making it a valuable probe for studying the effects of substitution on the pyrazole ring.

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | H3/H5 | 7.8 | 7.6 |

| N1-H | 13.2 | 13.0 | |

| ¹³C | C3/C5 | 135.0 | 133.5 |

| C4 | 140.0 (d, ¹JCF) | 138.0 (d, ¹JCF) | |

| ¹⁹F | F4 | -120.0 | -122.5 |

| ¹⁵N | N1 | -170.0 | -172.0 |

Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of 4-Fluoro-1H-pyrazole. These calculations yield the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data.

The simulation of vibrational spectra is invaluable for the assignment of experimental IR and Raman bands to specific molecular motions, such as stretching, bending, and torsional modes. For 4-Fluoro-1H-pyrazole, characteristic vibrational modes would include the N-H stretch, C-H stretches, C=C and C-N ring stretching modes, and the C-F stretching vibration. A detailed assignment, often aided by calculations of the Potential Energy Distribution (PED), provides a comprehensive understanding of the molecule's vibrational dynamics.

Table 4: Illustrative Calculated Vibrational Frequencies and Assignments for 4-Fluoro-1H-pyrazole (Note: This table provides a representative selection of vibrational modes and scaled frequencies based on DFT calculations for analogous heterocyclic compounds, as specific data for this compound was not found.)

| Scaled Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3150 | ν(N-H) | N-H stretching |

| 3100 | ν(C-H) | C-H stretching (C3/C5) |

| 1550 | ν(C=C) | Ring C=C stretching |

| 1480 | ν(C=N) | Ring C=N stretching |

| 1250 | ν(C-F) | C-F stretching |

| 1100 | β(C-H) | In-plane C-H bending |

| 950 | Ring Breathing | Symmetric ring stretching |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the intricate motions and interactions of molecules over time. nih.gov This technique allows researchers to model the dynamic behavior of 4-Fluoro-1H-pyrazole at an atomistic level, providing insights that are often inaccessible through experimental methods alone. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, intermolecular interactions, and the influence of the surrounding environment. nih.gov

A key application of MD simulations for 4-Fluoro-1H-pyrazole is the investigation of its interactions with solvent molecules. The solvent environment can significantly impact the compound's stability, reactivity, and biological activity. Simulations can explicitly model solvent molecules (such as water) around the pyrazole, elucidating the structure and dynamics of the solvation shell. scielo.br For instance, the crystal structure of 4-Fluoro-1H-pyrazole reveals the formation of one-dimensional chains through intermolecular N—H···N hydrogen bonds. researchgate.net MD simulations can extend this static picture into a dynamic one, showing how these hydrogen bonds behave in solution and how they compete with solute-solvent hydrogen bonds.

These simulations can quantify important parameters such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from an atom on the pyrazole ring. They can also calculate the average number and lifetime of hydrogen bonds between 4-Fluoro-1H-pyrazole and the solvent. Understanding these solvent interactions is crucial for predicting the compound's solubility, partitioning behavior, and how it might interact with a biological target's active site, which is typically a solvated environment. nih.govscielo.br

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

Computational chemistry provides indispensable tools for investigating the intricate details of chemical reactions involving 4-Fluoro-1H-pyrazole. rsc.org Methods like Density Functional Theory (DFT) are employed to map out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org This detailed mechanistic insight is fundamental for understanding and optimizing synthetic routes and for predicting chemical reactivity. acs.org

The elucidation of a reaction mechanism involves calculating the energy of the system as the geometric positions of the atoms change. The highest point on the lowest energy path between reactants and products corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or energy barrier. scielo.br A lower activation energy implies a faster reaction rate. For fluorinated pyrazoles, computational studies can explore various synthetic transformations, such as N-alkylation, cycloadditions, or electrophilic substitution. nih.govnih.gov

For example, in studying the regioselectivity of an N-alkylation reaction on a pyrazole derivative, computations can determine the energy barriers for alkylation at different nitrogen atoms. scielo.br By comparing the activation energies, a prediction can be made as to which product will be favored kinetically. These calculations also provide the three-dimensional structure of the transition state, revealing the precise arrangement of atoms at the peak of the energy barrier. This information offers a deeper understanding of the factors controlling the reaction's outcome. scielo.brrsc.org

| Reaction Site | Reaction Type | Computed Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| N1 Position | SN2 Ethylation | 11.4 | Minor Product |

| N-Sidechain Position | SN2 Ethylation | 9.5 | Major Product |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Bioactive 4-Fluoro-1H-pyrazole Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern drug discovery and medicinal chemistry. ej-chem.org It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of 4-Fluoro-1H-pyrazole, QSAR models are instrumental in predicting the bioactivity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the design of potent drug candidates. nih.gov

The development of a QSAR model begins with a dataset of pyrazole derivatives with experimentally measured biological activities (e.g., inhibitory concentration, IC50). acs.org For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. nih.gov Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that links these descriptors to the observed activity. acs.org

A robust QSAR model must be rigorously validated to ensure its predictive power. researchgate.net This involves internal validation (e.g., leave-one-out cross-validation, Q²) and external validation using a test set of compounds not included in the model's generation. nih.gov Once validated, the model provides valuable insights into the structure-activity relationship. For instance, the model might reveal that increased hydrophobicity or the presence of a hydrogen bond acceptor in a specific region of the molecule enhances activity. researchgate.netnih.gov This knowledge directly guides the design of new 4-Fluoro-1H-pyrazole derivatives with potentially improved therapeutic effects against targets like the Epidermal Growth Factor Receptor (EGFR). acs.orgdntb.gov.ua

| Parameter | Value | Description |

|---|---|---|

| R² (training set) | 0.9816 | Coefficient of determination for the training set, indicating goodness of fit. |

| Q² (LOO) | 0.9668 | Cross-validated R² from Leave-One-Out, indicating internal predictive ability. |

| R² (adjusted) | 0.9770 | R² adjusted for the number of descriptors in the model. |

| R² (test set) | 0.6952 | Coefficient of determination for the external test set, indicating external predictive ability. |

Applications of 4 Fluoro 1h Pyrazole in Medicinal Chemistry and Drug Discovery

Strategic Role of the 4-Fluoro-1H-pyrazole Moiety as a Bioisostere and Pharmacophore

The 4-fluoro-1H-pyrazole nucleus is considered a privileged structure in drug discovery due to its synthetic accessibility and versatile bioisosteric replacement functions. mdpi.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The pyrazole (B372694) ring itself can act as a bioisostere for an amide functional group, a crucial component in many biological processes. nih.gov The introduction of a fluorine atom at the 4-position further enhances its utility as a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity.

The unique characteristics of fluorine, such as its small van der Waals radius and high electronegativity, allow it to serve as a bioisostere for a hydrogen atom. informahealthcare.comolemiss.edu This substitution can lead to significant improvements in a molecule's therapeutic properties. The strong carbon-fluorine bond enhances the metabolic stability of drug candidates. chemrxiv.org

The design of therapeutic agents incorporating the 4-fluoro-1H-pyrazole scaffold often involves a rational, structure-based approach. nih.gov Medicinal chemists leverage the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets. mdpi.com The synthesis of these compounds is well-established, with methods available to create a diverse range of derivatives. olemiss.edu

For instance, the Vilsmeier-Haack reaction is a common method for producing 1H-pyrazole-4-carbaldehyde derivatives, which can then be further modified. nih.gov The development of new synthetic methodologies continues to expand the accessibility and diversity of fluorinated pyrazoles. olemiss.edu One reported synthesis of 4-fluoro-1H-pyrazole involves the reaction of (Z)-3-(dimethylamino)-2-fluoroacrylaldehyde with dihydrazine. chemicalbook.com

The structural and biological properties of the pyrazole and pyrimidine (B1678525) scaffolds make them highly suitable for designing novel anticancer agents. researchgate.net The pyrazole ring's polarity and reactivity, owing to its nitrogen atoms, provide numerous opportunities for substitution reactions, facilitating the development of new drugs. nih.gov

The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance potency and modulate key drug-like properties. nih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can influence pharmacokinetic properties and binding affinity. bohrium.com

Metabolic Stability: A primary reason for incorporating fluorine into drug candidates is to improve their metabolic stability. chemrxiv.orgbohrium.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. chemrxiv.org This can lead to a longer half-life and improved bioavailability of the drug.

Target Affinity: Fluorine can enhance the binding affinity of a ligand to its target protein through various mechanisms. These include direct interactions, such as the formation of hydrogen bonds, and indirect effects, such as conformational changes induced by the fluorine atom. bohrium.com The introduction of a fluorine atom can also increase the strength of adjacent bonds, further influencing molecular interactions.

Table 1: Physicochemical Properties of 4-Fluoro-1H-pyrazole

| Property | Value |

| CAS Number | 35277-02-2 |

| Molecular Formula | C₃H₃FN₂ |

| Molecular Weight | 86.07 g/mol |

| Boiling Point | 197.2°C at 760 mmHg |

| Flash Point | 70.3°C |

| Density | 1.32 g/cm³ |

| Appearance | White powder |

This data is compiled from publicly available sources. hsppharma.com

Exploration of Biological Activities and Underlying Mechanisms of Action

Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities. nih.gov This broad range of biological effects has spurred extensive research into their potential as therapeutic agents for various diseases.

The search for new antimicrobial agents is a critical area of research, and pyrazole derivatives have shown promise in this regard. nih.gov A number of pyrazole-containing compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.govnih.gov

For example, certain 4-hetarylpyrazoles and furo[2,3-c]pyrazoles have been screened for their antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. nih.gov Some of these compounds have also been tested for their antifungal activity against pathogens like Fusarium oxysporum and Botrytis fabae. nih.gov

The mechanism of antimicrobial action for pyrazole derivatives can vary depending on the specific structure of the compound and the target organism. In some cases, these compounds may interfere with essential cellular processes or disrupt the integrity of the microbial cell membrane.

Table 2: Examples of Antimicrobial Activity of Pyrazole Derivatives

| Compound | Organism | Activity |

| 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone | Bacillus subtilis | MIC 3.125 µg/mL (equal to chloramphenicol) |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine | Botrytis fabae | MIC 6.25 µg/mL |

| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one | Fusarium oxysporum | MIC 6.25 µg/mL |

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov

Pyrazole-containing compounds have a long history as anti-inflammatory and analgesic agents, with well-known drugs like celecoxib (B62257) and lonazolac (B1214889) belonging to this class. nih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. nih.gov

A novel pyrazole derivative, FR140423, has been shown to be a potent and selective COX-2 inhibitor with significant anti-inflammatory and analgesic effects. nih.gov In preclinical models, it was more potent than indomethacin (B1671933) in reducing paw edema and adjuvant arthritis. nih.gov Furthermore, some pyrazole derivatives have demonstrated analgesic effects that may be mediated through opioid pathways. nih.gov

The development of new pyrazole-based anti-inflammatory agents aims to create compounds with improved efficacy and better safety profiles, particularly with regard to gastrointestinal side effects. nih.govafricaresearchconnects.com

The pyrazole scaffold is a key component in a number of anticancer drugs and is a focal point of ongoing research in oncology. nih.govnih.gov Pyrazole and its derivatives have shown potential in the discovery of novel anticancer therapeutics due to their unique chemical structures and remarkable bioactivities. nih.gov

Several pyrazole-based compounds have been approved by the FDA for cancer treatment, including Crizotinib and Encorafenib. mdpi.com The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cancer cell growth and proliferation. mdpi.com For example, some pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, two important targets in cancer therapy. nih.gov

The versatility of the pyrazole scaffold allows for the design and synthesis of a wide range of derivatives with cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. researchgate.net

Table 3: Pyrazole-Based Anticancer Agents and Their Targets

| Compound | Target(s) | Status |

| Crizotinib | ALK, ROS1, c-Met | FDA Approved |

| Encorafenib | BRAF V600E | FDA Approved |

| Ruxolitinib | JAK1, JAK2 | FDA Approved |

| Avapritinib | KIT, PDGFRA | FDA Approved |

| Asciminib | BCR-ABL1 | FDA Approved |

This table highlights some of the FDA-approved protein kinase inhibitors that contain a pyrazole ring. mdpi.com

Investigation of Other Therapeutic Applications (e.g., Antidiabetic, Antiviral, Enzyme Inhibition)

The versatile scaffold of 4-fluoro-1H-pyrazole and its derivatives has prompted investigations into a wide array of therapeutic areas beyond primary research targets. These explorations have revealed significant potential in antiviral, antidiabetic, and enzyme inhibition applications.

Antiviral Activity: Research has demonstrated the utility of fluorinated pyrazole nucleosides in combating viral infections. A notable example is a novel 4-fluoro-1-beta-D-ribofuranosyl-1H-pyrazole-3-carboxamide, which has shown significant in vitro activity against the influenza A and B viruses. nih.gov This compound's mechanism is thought to involve the inhibition of viral enzymes essential for replication, such as DNA-Directed RNA Polymerases and IMP Dehydrogenase. nih.gov Furthermore, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their activity against a broad spectrum of RNA and DNA viruses. frontiersin.org Several of these derivatives displayed the ability to interfere with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org Some analogs also showed efficacy against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org

Antidiabetic Potential: The pyrazole structure is a key feature in a class of compounds developed as antidiabetic agents. nih.gov Studies have identified substituted pyrazole-4-carboxylic acids and (4-substituted benzyl)(trifluoromethyl)pyrazoles as promising scaffolds for hypoglycemic agents. nih.gov These compounds are often designed through molecular docking studies to act as agonists for targets like PPARgamma, a key regulator of glucose metabolism. nih.gov

Enzyme Inhibition: The 4-fluoro-1H-pyrazole core is integral to the design of potent and selective enzyme inhibitors for various therapeutic targets.

Carbonic Anhydrase (CA) Inhibition: Pyrazole-based benzene (B151609) sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase isoforms hCAII, hCAIX, and hCAXII, which are implicated in disorders like glaucoma and epilepsy. nih.govresearchgate.net A derivative featuring a 4-fluoro-2-hydroxyphenyl group attached to the pyrazole ring demonstrated significant inhibitory activity against all three isoforms. nih.gov The inhibitory constants (Kᵢ) for some pyrazole-sulfonamide derivatives have been determined to be in the low micromolar to nanomolar range. researchgate.net

Kinase Inhibition: Fluorinated pyrazolo-pyrimidine analogues have been reported to exhibit potent inhibition of Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways. acs.org Additionally, molecular docking studies have screened pyrazole derivatives as potential inhibitors for receptor tyrosine kinases like VEGFR-2, as well as protein kinases such as Aurora A and CDK2, which are crucial targets in cancer therapy. researchgate.net

Other Enzymes: Pyrazole derivatives have been developed as inhibitors for other enzyme classes. Research into 3,5-diphenylpyrazole (B73989) derivatives has shown high potency against meprin α, a metalloprotease involved in inflammatory processes. nih.gov The antiviral activity of some fluoropyrazole ribonucleosides is attributed to their ability to inhibit enzymes like IMP Dehydrogenase. nih.gov

The table below summarizes the enzyme inhibition data for various pyrazole derivatives.

| Pyrazole Derivative Class | Target Enzyme(s) | Reported Activity/Potency |

| Pyrazole-based benzene sulfonamides | Carbonic Anhydrases (hCAII, hCAIX, hCAXII) | IC₅₀ values in the low micromolar range (e.g., 0.15 µM) |

| Pyrazolo-pyrimidine analogues (with fluorine) | Janus Kinase 2 (JAK2) | Potent inhibition (e.g., 27 nM) |

| 4-fluoro-1-ribofuranosyl-pyrazole-carboxamide | IMP Dehydrogenase, DNA-Directed RNA Polymerases | Antiviral activity via enzyme inhibition |

| 3,5-diphenylpyrazole derivatives | Meprin α and β | High potency, low nanomolar range |

| Various 1H-pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Favorable binding energies in docking studies |

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-Activity Relationship (SAR) studies are crucial for refining the pyrazole scaffold to enhance potency, selectivity, and pharmacokinetic properties. By systematically modifying the substituents on the pyrazole ring, researchers can elucidate the chemical features essential for biological activity.

For pyrazole-based carbonic anhydrase inhibitors, SAR studies have revealed key insights. The presence of a 4-chlorophenyl group at one position of the pyrazole ring was found to be favorable for enzyme inhibition. nih.gov A comparative study showed that incorporating a fluorine atom along with a hydroxyl group on a phenyl ring attached to the pyrazole core led to interesting results, with one such compound showing low micromolar inhibition against hCAII, hCAIX, and hCAXII. nih.gov The presence of an electron-donating methyl group was also found to be favorable for inhibiting hCAII. nih.gov

In the context of antiviral agents, SAR analysis of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines demonstrated that specific substitutions are critical for activity. frontiersin.org For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to completely abolish anti-RSV activity and significantly reduce or eliminate potency against YFV. frontiersin.org

SAR exploration of meprin inhibitors based on the 3,4,5-substituted pyrazole scaffold has also been conducted. nih.gov Modifications at the 3 and 5 positions of the pyrazole were evaluated to modulate inhibitory activity and selectivity between meprin α and meprin β. nih.gov While a simple 3,5-diphenylpyrazole showed high inhibitory activity against meprin α, the introduction of acidic carboxyphenyl moieties was found to increase activity against meprin β. nih.gov

The table below summarizes key SAR findings for different series of pyrazole derivatives.

| Derivative Series | Therapeutic Target | Key SAR Finding |

| Pyrazole-based benzene sulfonamides | Carbonic Anhydrase | A 4-chlorophenyl attachment is favorable for inhibition. nih.gov |

| Pyrazole-based benzene sulfonamides | Carbonic Anhydrase | A combination of fluorine and hydroxyl substitution on an attached phenyl ring yields potent inhibitors. nih.gov |

| N-phenylsulfonyl-1H-pyrazoles | RSV, YFV (Antiviral) | A p-methoxy group on the phenylsulfonyl moiety abolishes or reduces antiviral activity. frontiersin.org |

| 3,4,5-substituted pyrazoles | Meprin α/β | Acidic carboxyphenyl groups at the 3(5)-position can increase inhibitory activity against meprin β. nih.gov |

Molecular Docking, Virtual Screening, and In Silico Studies for Target Identification and Binding Modes

Computational, or in silico, techniques are indispensable tools in modern drug discovery for identifying new therapeutic targets and understanding how compounds like 4-fluoro-1H-pyrazole derivatives bind to them.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing for the estimation of binding affinity. Docking studies have been widely applied to pyrazole derivatives to screen for potential inhibitors of various enzymes. For example, derivatives have been docked into the active sites of receptor tyrosine kinases (like VEGFR-2) and protein kinases (like Aurora A and CDK2) to assess their potential as anticancer agents. researchgate.netnih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole compound and the amino acid residues of the target protein. researchgate.net In one study, docking simulations of 4-difluoromethyl pyrazole derivatives as cyclooxygenase-2 inhibitors were used to elucidate binding mechanisms and capacities. researchgate.net